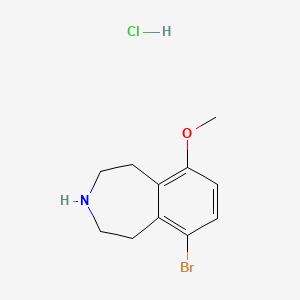

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride

Description

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a synthetic benzazepine derivative characterized by a bromine atom at position 6 and a methoxy group at position 9 on its aromatic ring. The compound’s molecular formula is C₁₁H₁₅BrClNO, with a molecular weight of 292.61 g/mol . Benzazepines are a class of heterocyclic compounds with diverse pharmacological activities, often targeting neurotransmitter receptors such as dopamine and serotonin receptors. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for preclinical studies .

Properties

Molecular Formula |

C11H15BrClNO |

|---|---|

Molecular Weight |

292.60 g/mol |

IUPAC Name |

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-14-11-3-2-10(12)8-4-6-13-7-5-9(8)11;/h2-3,13H,4-7H2,1H3;1H |

InChI Key |

FEWIKGMJJFXRAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCNCCC2=C(C=C1)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzazepine Core

The foundational step involves synthesizing the tetrahydro-1H-3-benzazepine scaffold, which is a common precursor for substituted benzazepines. The process typically employs cyclization reactions of appropriate amino alcohols or related intermediates. For instance, the process may involve:

- Cyclization of 2-(4-chlorophenyl)ethyl derivatives with suitable amines under acidic or basic conditions to form the benzazepine ring system.

- Use of palladium-catalyzed cross-coupling reactions or intramolecular cyclizations to establish the core structure.

Research Outcome: Such methods have been detailed in patents and literature for similar benzazepines, emphasizing the importance of controlled cyclization conditions to obtain high yields and stereoselectivity.

Introduction of the Methoxy Group

The methoxy substituent at the 9-position is typically introduced via methoxylation of a phenolic precursor or via nucleophilic substitution of a suitable leaving group with methanol under acidic or basic catalysis. The process involves:

- O-methylation of phenolic hydroxyl groups using methylating agents such as methyl iodide, dimethyl sulfate, or methyl triflate.

- Reactions are conducted under reflux in polar aprotic solvents like acetone or dimethylformamide, often in the presence of bases such as potassium carbonate.

Research Outcome: Literature reports that methylation of phenolic intermediates is efficient and yields high purity products, especially when performed with methyl iodide or dimethyl sulfate under controlled conditions.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

- Salt formation is achieved by treating the free base with gaseous hydrogen chloride or hydrochloric acid solution.

- The process often involves dissolving the free base in a suitable solvent like ethyl acetate, then bubbling HCl gas or adding HCl solution, followed by crystallization or precipitation of the hydrochloride salt.

Research Outcome: Patent data suggests that the hydrochloride salt can be obtained with high purity by controlling the pH and temperature during salt formation, often at low temperatures (around 0–10°C) to facilitate crystallization.

Purification and Crystallization

Purification involves:

- Solvent extraction and washing steps to remove impurities.

- Crystallization from solvents such as ethanol, isopropanol, or acetone to obtain pure hydrochloride salt with defined polymorphic forms.

Research Outcome: Crystallization conditions, including solvent choice and temperature, significantly influence the purity and yield of the final compound.

Summary Table of Preparation Methods

Final Notes:

- The synthesis pathways are adapted from methods used for related benzazepines, emphasizing regioselectivity and stereochemical control.

- The process involves multiple purification steps to ensure high purity and stereochemical integrity.

- The detailed reaction conditions, such as temperature, solvent, and reaction time, are critical for optimizing yield and purity, as evidenced by patent disclosures.

Chemical Reactions Analysis

Types of Reactions

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Halogen atoms, such as bromine, can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepines.

Scientific Research Applications

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Substituent Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine) may enhance receptor binding affinity but reduce aqueous solubility. For example, SCH23390’s chloro substituent at position 7 contributes to its potent D1 receptor antagonism, while the bromine in the target compound could alter selectivity or potency .

- Methoxy vs. Hydroxy: The methoxy group at position 9 (electron-donating) contrasts with SCH23390’s hydroxy group (hydrogen-bond donor). Methoxy groups generally improve metabolic stability but may reduce polar interactions with receptors compared to hydroxy groups .

- The absence of these groups in the target compound suggests divergent pharmacological targets .

Pharmacokinetic Considerations

- The higher molecular weight of the target compound (292.61 g/mol vs. 232.15 g/mol for lorcaserin) may influence blood-brain barrier penetration and bioavailability .

- Crystalline polymorphs, as seen in lorcaserin hydrochloride, are critical for drug stability and dissolution rates. The hydrochloride salt form of the target compound likely improves its physicochemical profile .

Receptor Affinity and Selectivity

- SCH23390’s affinity for D1 dopamine receptors is well-documented, whereas lorcaserin targets 5-HT₂C serotonin receptors. The target compound’s bromine and methoxy substituents could shift activity toward other GPCRs (e.g., 5-HT or adrenergic receptors), though empirical data are lacking .

Biological Activity

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a synthetic compound belonging to the class of benzazepines. Its unique structural features, including a bromine atom and a methoxy group, confer significant biological activities that are being explored for therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is , with a molecular weight of 352.15 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H13BrF3NO2 |

| Molecular Weight | 352.15 g/mol |

| IUPAC Name | 1-(6-bromo-9-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2,2,2-trifluoroethanone |

| Canonical SMILES | COC1=C2CCN(CCC2=C(C=C1)Br)C(=O)C(F)(F)F |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

Enzyme Inhibition: The compound is known to inhibit specific enzymes by binding to their active sites. This action can disrupt metabolic pathways relevant to disease processes.

Receptor Binding: It may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), modulating their signaling pathways. This interaction is crucial for potential applications in treating neurological disorders.

Pathway Modulation: The compound can influence cellular pathways by altering the expression or activity of key proteins involved in those pathways. This modulation may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Recent studies have highlighted various aspects of the biological activity of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride:

- Antitumor Activity: Research indicates that compounds within the benzazepine class exhibit antitumor properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

- Neuroprotective Effects: Preliminary findings suggest that this compound may protect neurons from oxidative stress and excitotoxicity. Its potential as a neuroprotective agent could be beneficial in treating conditions like Alzheimer's disease.

- Antidepressant Properties: Some studies suggest that benzazepines may have antidepressant effects by modulating serotonin and dopamine pathways in the brain.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride:

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in decreased neuronal loss and improved behavioral outcomes compared to control groups. Histological analysis showed reduced markers of inflammation and oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with bromination of the benzazepine core using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere to ensure regioselectivity at the 6-position.

- Step 2 : Methoxy group introduction via nucleophilic substitution or Ullmann coupling, monitored by TLC/HPLC for intermediate purity .

- Step 3 : Hydrochloride salt formation via acid-base titration in ethanol, followed by recrystallization for purity enhancement.

- Optimization : Use kinetic studies (e.g., varying temperature, catalyst loading) and characterize intermediates via H/C NMR and LC-MS to confirm structural integrity .

Q. How should researchers validate the structural identity of this compound, and what analytical techniques are critical?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Compare H NMR shifts (e.g., 6-bromo substituent at δ 7.2–7.5 ppm, methoxy at δ 3.8–4.0 ppm) with PubChem data for analogous benzazepines .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 301.2) and isotopic patterns consistent with bromine .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, especially if discrepancies arise in NMR data .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported receptor binding affinities of this compound?

- Methodology :

- Comparative Binding Assays : Replicate assays under standardized conditions (e.g., radioligand displacement in HEK293 cells expressing dopamine D2 receptors) to control for variability in cell lines or assay protocols .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers. For example, discrepancies in IC values may stem from differences in buffer pH or ligand purity .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between the compound and receptor active sites, identifying structural determinants of affinity .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

- Methodology :

- In Vitro Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites (e.g., demethylation at the 9-methoxy group) can be identified using high-resolution MS .

- In Vivo Pharmacokinetics : Administer the compound to rodent models and collect plasma/brain samples at timed intervals. Use non-compartmental analysis to calculate half-life () and bioavailability .

Q. What experimental designs are suitable for probing the compound’s selectivity across monoaminergic receptors?

- Methodology :

- Panel Screening : Test the compound against a broad panel of receptors (e.g., serotonin 5-HT, adrenergic α) using competitive binding assays.

- Functional Assays : Measure intracellular cAMP or calcium flux in cells expressing target receptors to distinguish agonist/antagonist activity .

- Data Normalization : Express selectivity ratios as (nM) relative to reference ligands (e.g., haloperidol for D2 receptors) to minimize inter-assay variability .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. non-polar solvents?

- Methodology :

- Solubility Screening : Use shake-flask method with UV-Vis quantification at λ (e.g., 254 nm) in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).

- Thermodynamic Analysis : Calculate logP (octanol-water partition coefficient) via HPLC retention time correlation to reconcile discrepancies in reported values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.